1,3-Dimethyl-9H-xanthene
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Overview
Description
1,3-Dimethyl-9H-xanthene is an organic compound with the molecular formula C15H14O. It is a derivative of xanthene, characterized by the presence of two methyl groups at the 1 and 3 positions of the xanthene core. Xanthene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-9H-xanthene can be synthesized through several methods. One common approach involves the reaction of m-cresol with salicylic acid in the presence of a catalyst such as ytterbium triflate (Yb(OTf)3) under solvent-free conditions . Another method includes the use of zinc chloride/phosphoryl chloride as a dehydrating agent to produce xanthene derivatives in better yield and shorter reaction times .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form xanthone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced xanthene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Catalysts like aluminum chloride (AlCl3) are often employed in Friedel-Crafts reactions.
Major Products
The major products formed from these reactions include various xanthone derivatives, which exhibit different biological and chemical properties .
Scientific Research Applications
1,3-Dimethyl-9H-xanthene has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-9H-xanthene involves its interaction with various molecular targets and pathways. For instance, xanthene derivatives have been shown to modulate key signaling pathways such as PI3K/Akt and MAPK, leading to effects like apoptosis, autophagy, and cell cycle arrest in cancer cells . The compound’s anti-inflammatory properties are attributed to its ability to inhibit key enzymes and pathways involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Xanthone: The parent compound of xanthene derivatives, known for its diverse biological activities.
1,3-Dihydroxy-9H-xanthene-9-one: A potent xanthene derivative with significant anti-cancer properties.
9,9-Dimethylxanthene: Another xanthene derivative with similar structural features but different biological activities.
Uniqueness
1,3-Dimethyl-9H-xanthene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups at the 1 and 3 positions enhance its stability and reactivity compared to other xanthene derivatives .
Properties
CAS No. |
38731-83-8 |
---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1,3-dimethyl-9H-xanthene |
InChI |
InChI=1S/C15H14O/c1-10-7-11(2)13-9-12-5-3-4-6-14(12)16-15(13)8-10/h3-8H,9H2,1-2H3 |
InChI Key |
VFZSMNNOWFIOPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CC3=CC=CC=C3OC2=C1)C |
Origin of Product |
United States |
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